
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Descripción general
Descripción
Sephin 1 es una pequeña molécula conocida por su inhibición selectiva de la subunidad reguladora inducida por estrés de la proteína fosfatasa 1, conocida como PPP1R15A. Este compuesto ha llamado la atención por sus posibles aplicaciones terapéuticas en enfermedades asociadas con el mal plegamiento de proteínas, como los trastornos neurodegenerativos. Sephin 1 prolonga la fosforilación de la subunidad alfa del factor de iniciación de la traducción eucariótica 2, mejorando así la respuesta integrada al estrés y proporcionando protección celular contra el daño inducido por estrés .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Sephin 1 se puede sintetizar a través de una serie de reacciones químicas que implican la inhibición selectiva de PPP1R15A. El compuesto se prepara típicamente tratando las células con 5 micromolares de Sephin 1 durante seis horas, lo que interrumpe específicamente el complejo PPP1R15A-PP1c sin afectar al complejo relacionado PPP1R15B-PP1c .
Métodos de Producción Industrial: En entornos industriales, Sephin 1 se produce administrando el compuesto por vía oral a ratones en dosis que van desde 1 hasta 5 miligramos por kilogramo. Este método no ha mostrado efectos adversos en el rendimiento de la prueba de rotarod, la ganancia de peso corporal total o la memoria .
Análisis De Reacciones Químicas
Tipos de Reacciones: Sephin 1 principalmente experimenta reacciones que implican la inhibición del complejo PPP1R15A-PP1c. Esta inhibición prolonga la fosforilación de la subunidad alfa del factor de iniciación de la traducción eucariótica 2, retrasando así la recuperación de la traducción y protegiendo las células del estrés citotóxico del retículo endoplásmico .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran Sephin 1 incluyen la tunicamicina, que induce el estrés del retículo endoplásmico, y el propio compuesto a una concentración de 5 micromolares .
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen la fosforilación prolongada de la subunidad alfa del factor de iniciación de la traducción eucariótica 2 y el retraso de la recuperación de la traducción, lo que en última instancia protege las células del estrés citotóxico del retículo endoplásmico .
Aplicaciones Científicas De Investigación
Sephin 1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar la inhibición de las proteínas fosfatasas y la regulación de la síntesis de proteínas. En biología, Sephin 1 se emplea para investigar la respuesta integrada al estrés y su papel en la protección celular contra el daño inducido por estrés. En medicina, Sephin 1 ha mostrado ser prometedor como agente terapéutico para trastornos neurodegenerativos, como la esclerosis múltiple y la esclerosis lateral amiotrófica, protegiendo a las neuronas contra la excitotoxicidad y el estrés del mal plegamiento de proteínas . En la industria, Sephin 1 se utiliza en la producción de compuestos terapéuticos que se dirigen a enfermedades asociadas con el mal plegamiento de proteínas .
Mecanismo De Acción
Sephin 1 ejerce sus efectos inhibiendo selectivamente la subunidad reguladora inducida por estrés de la proteína fosfatasa 1, conocida como PPP1R15A. Esta inhibición prolonga la fosforilación de la subunidad alfa del factor de iniciación de la traducción eucariótica 2, mejorando así la respuesta integrada al estrés. Los objetivos moleculares involucrados en este mecanismo incluyen el complejo PPP1R15A-PP1c y la subunidad alfa del factor de iniciación de la traducción eucariótica 2 . Al modular la afinidad del complejo PPP1R15A-PP1c por la subunidad alfa del factor de iniciación de la traducción eucariótica 2, Sephin 1 proporciona protección celular contra el daño inducido por estrés .
Comparación Con Compuestos Similares
Sephin 1 es único en su inhibición selectiva de la subunidad reguladora inducida por estrés de la proteína fosfatasa 1, PPP1R15A. Compuestos similares incluyen la guanabenz, que también inhibe PPP1R15A pero tiene efectos adversos en el sistema adrenérgico alfa-2 . A diferencia de la guanabenz, Sephin 1 proporciona neuroprotección sin estos efectos adversos, lo que la convierte en un agente terapéutico más prometedor .
Lista de Compuestos Similares:
- Guanabenz
- Salubrinal
- Ácido 4-Fenilbutírico
- Ácido Tauroursodeoxícolico
- Cordicepina
- Proantocianidinas
- Crocina
- Extracto de Arroz Morado
- Éster Fenetílico del Ácido Cafeico
Sephin 1 destaca por su inhibición selectiva de PPP1R15A y su capacidad para proporcionar protección celular sin efectos adversos en el sistema adrenérgico alfa-2.
Propiedades
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

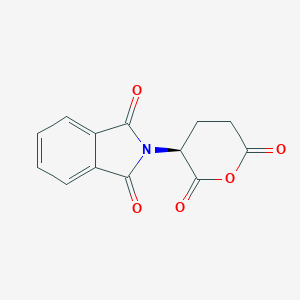

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
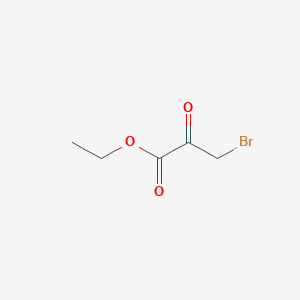
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
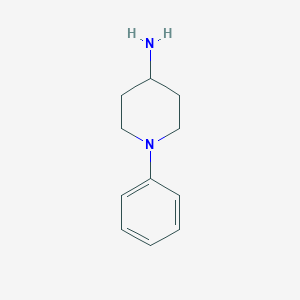

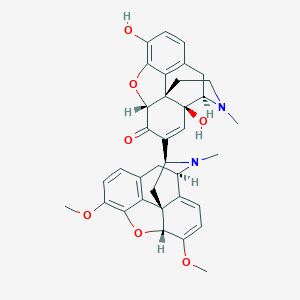
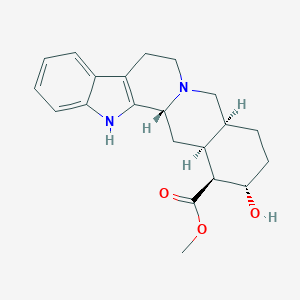
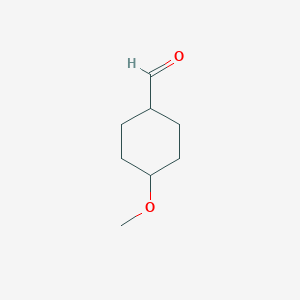
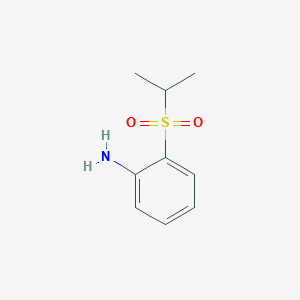
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

